Diethyl (4-ethynylphenyl)phosphonate
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Overview
Description
Diethyl (4-ethynylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H15O3P. It is a derivative of phosphonic acid, where the phosphonate group is bonded to a 4-ethynylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-ethynylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-ethynylbenzaldehyde under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the phosphite ester reacts with the aldehyde to form the desired phosphonate .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of diethyl phosphite with 4-ethynylphenyl halides in the presence of a palladium catalyst can yield this compound. This method is advantageous due to its high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-ethynylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ethynyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonates. These products have diverse applications in organic synthesis and materials science .
Scientific Research Applications
Diethyl (4-ethynylphenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive phosphonate derivatives.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl (4-ethynylphenyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cholinesterase, leading to potential therapeutic effects. The compound’s ethynyl group can also participate in covalent bonding with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-isopropylphenyl)phosphonate
- Diethyl (4-methylphenyl)phosphonate
- Diethyl (4-vinylphenyl)phosphonate
Uniqueness
Diethyl (4-ethynylphenyl)phosphonate is unique due to its ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
CAS No. |
366017-62-1 |
---|---|
Molecular Formula |
C12H15O3P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-ethynylbenzene |
InChI |
InChI=1S/C12H15O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h1,7-10H,5-6H2,2-3H3 |
InChI Key |
VMNLJZCVBATJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C#C)OCC |
Origin of Product |
United States |
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